molecular formula C26H40O5 B13790821 Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)

Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)

Cat. No.: B13790821
M. Wt: 432.6 g/mol
InChI Key: OKOKBYYKKPVXFH-WDXMMAGESA-N
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Description

Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci) is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including butanoic acid, naphthalene, and pyran derivatives

Preparation Methods

The synthesis of Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester involves several steps. The synthetic route typically includes the esterification of butanoic acid derivatives with naphthalene and pyran intermediates. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product. Industrial production methods may include large-scale esterification processes, purification steps, and quality control measures to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester can be compared with other similar compounds, such as:

    Butanoic acid, 2-methyl-, ethyl ester: This compound has a simpler structure and different properties.

    2-Methylbutanoic acid ethyl ester: Another related compound with distinct chemical and physical characteristics. The uniqueness of Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse applications and reactivity.

Properties

Molecular Formula

C26H40O5

Molecular Weight

432.6 g/mol

IUPAC Name

[(1S,3S,7S,8R,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-ethyl-2-methylbutanoate

InChI

InChI=1S/C26H40O5/c1-6-26(5,7-2)25(29)31-22-13-16(3)12-18-9-8-17(4)21(24(18)22)11-10-20-14-19(27)15-23(28)30-20/h8-9,12,16-17,19-22,24,27H,6-7,10-11,13-15H2,1-5H3/t16-,17+,19-,20-,21-,22+,24-/m1/s1

InChI Key

OKOKBYYKKPVXFH-WDXMMAGESA-N

Isomeric SMILES

CCC(C)(CC)C(=O)O[C@H]1C[C@@H](C=C2[C@@H]1[C@@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C

Canonical SMILES

CCC(C)(CC)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Origin of Product

United States

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